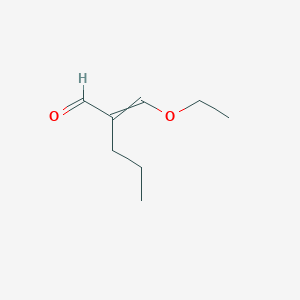![molecular formula C15H10Cl2N2S B14712379 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline CAS No. 7147-19-5](/img/structure/B14712379.png)
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline is a chemical compound with the molecular formula C15H10Cl2N2S It is known for its unique structure, which includes a cinnoline core substituted with a 2,4-dichlorobenzylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline typically involves the reaction of cinnoline derivatives with 2,4-dichlorobenzylsulfanyl reagents. One common method includes the nucleophilic substitution reaction where a cinnoline derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cinnoline core or the benzyl position, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cinnoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely due to the presence of the dichlorobenzylsulfanyl group, which can undergo various chemical transformations. These transformations can modulate the activity of enzymes or receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline can be compared with other cinnoline derivatives and benzylsulfanyl compounds:
Similar Compounds: 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline, 8-bromo-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline.
Uniqueness: The presence of both the cinnoline core and the dichlorobenzylsulfanyl group makes this compound unique, providing a distinct set of chemical and biological properties.
Propiedades
Número CAS |
7147-19-5 |
|---|---|
Fórmula molecular |
C15H10Cl2N2S |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-11-6-5-10(13(17)7-11)9-20-15-8-18-19-14-4-2-1-3-12(14)15/h1-8H,9H2 |
Clave InChI |
MLYZJJTYBBAROU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


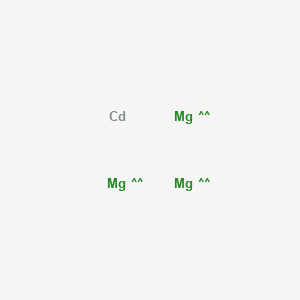
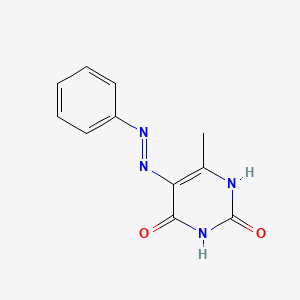
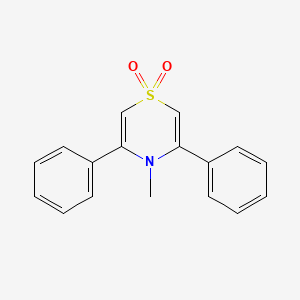
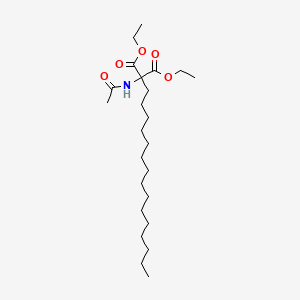
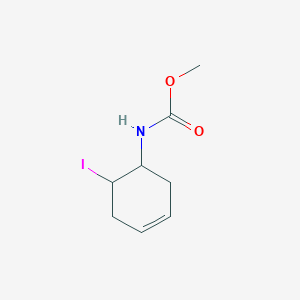

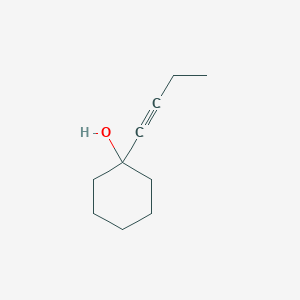
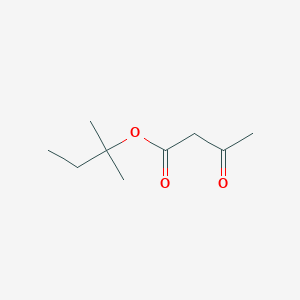
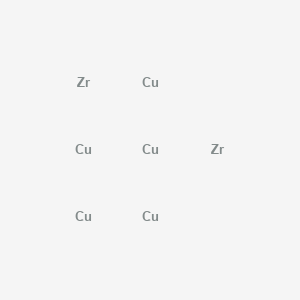
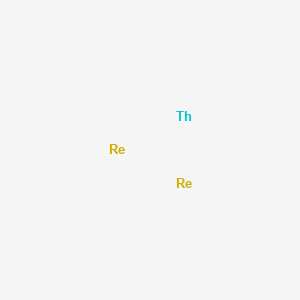
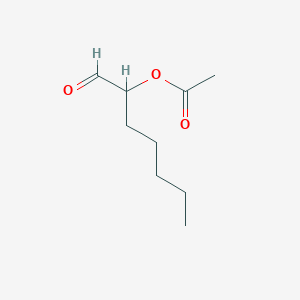
![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
